

Core Synthesis Protocol: Reaction of Sodium Diphenylphosphide with Dichloromethane

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Compound of Interest

Compound Name: *Bis(diphenylphosphino)methane*

Cat. No.: *B1329430*

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The most established and widely cited method for the synthesis of **bis(diphenylphosphino)methane** involves a two-step process. The first step is the formation of a diphenylphosphide salt, typically sodium diphenylphosphide (NaPPh_2), from the cleavage of triphenylphosphine (PPh_3) with an alkali metal. The second step is the nucleophilic substitution reaction of the diphenylphosphide anion with dichloromethane (CH_2Cl_2).^[1]

A common and effective variation of this synthesis is carried out in liquid ammonia at low temperatures, which facilitates the dissolution of sodium and the subsequent reactions.

Reaction Stoichiometry

The overall synthesis follows the stoichiometry outlined below:

Step 1: Formation of Sodium Diphenylphosphide $\text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{NaPPh}_2 + \text{NaPh}$

Step 2: Formation of **bis(diphenylphosphino)methane** $2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl}$

Quantitative Data Summary

The following tables summarize the key quantitative data for a typical laboratory-scale synthesis of **bis(diphenylphosphino)methane**.

Table 1: Reagent Quantities and Molar Equivalents

Reagent	Molecular Weight (g/mol)	Molar Equivalents	Typical Mass (g)	Moles (mol)
Sodium (Na)	22.99	2.0	1.06	0.046
Triphenylphosphine (PPh ₃)	262.29	1.0	6.04	0.023
Dichloromethane (CH ₂ Cl ₂)	84.93	0.5	0.98	0.0115

Table 2: Reaction Conditions and Yield

Parameter	Value
Solvent	Liquid Ammonia (NH ₃)
Temperature	~ -78 °C (Dry ice/acetone bath)
Reaction Time	~1-2 hours
Typical Yield	40%

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of dppm in liquid ammonia.

Materials and Equipment:

- Three-necked round-bottom flask
- Dry ice condenser
- Magnetic stirrer
- Schlenk line or nitrogen/argon source for inert atmosphere
- Low-temperature bath (e.g., dry ice/acetone)

- Sodium metal
- Triphenylphosphine
- Dichloromethane
- Anhydrous diethyl ether
- Methanol
- 1-Propanol
- Deionized water

Procedure:

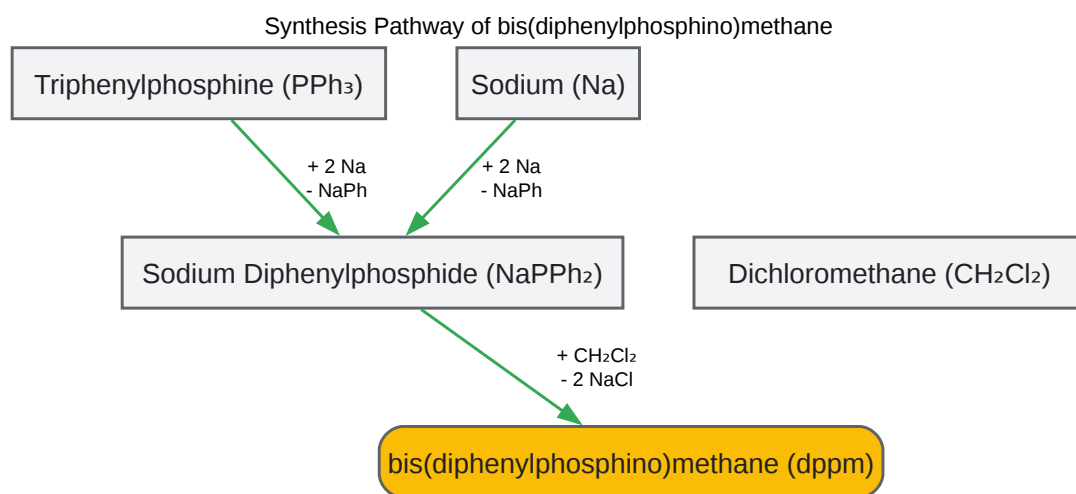
- Setup: Assemble a three-necked flask equipped with a dry ice condenser and a gas inlet/outlet connected to an inert gas source. Ensure all glassware is thoroughly dried.
- Ammonia Condensation: Cool the flask in a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia gas into the flask.
- Formation of Sodium Diphenylphosphide:
 - Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.
 - Slowly add triphenylphosphine in portions to the stirred blue solution. The blue color will dissipate as the PPh_3 reacts, eventually forming a red-orange solution of sodium diphenylphosphide. Allow the reaction to stir for approximately 20-30 minutes after the final addition of PPh_3 .
- Reaction with Dichloromethane:
 - Prepare a solution of dichloromethane in anhydrous diethyl ether.
 - Slowly add the dichloromethane solution dropwise to the stirred sodium diphenylphosphide solution. The red-orange color will fade, and a white precipitate of NaCl

will form.

- Work-up:
 - After the addition of dichloromethane is complete, remove the cold bath and allow the ammonia to evaporate under a gentle stream of inert gas.
 - Once all the ammonia has evaporated, a solid residue will remain. Add approximately 20 mL of deionized water to dissolve the inorganic salts.
 - Collect the crude white solid product by vacuum filtration.
 - Wash the solid with small portions of methanol.
- Purification:
 - The crude dppm can be further purified by recrystallization. Dissolve the product in a minimum amount of boiling 1-propanol.
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the purified white crystals of **bis(diphenylphosphino)methane** by vacuum filtration, wash with a small amount of cold 1-propanol, and dry under vacuum.

Mandatory Visualizations

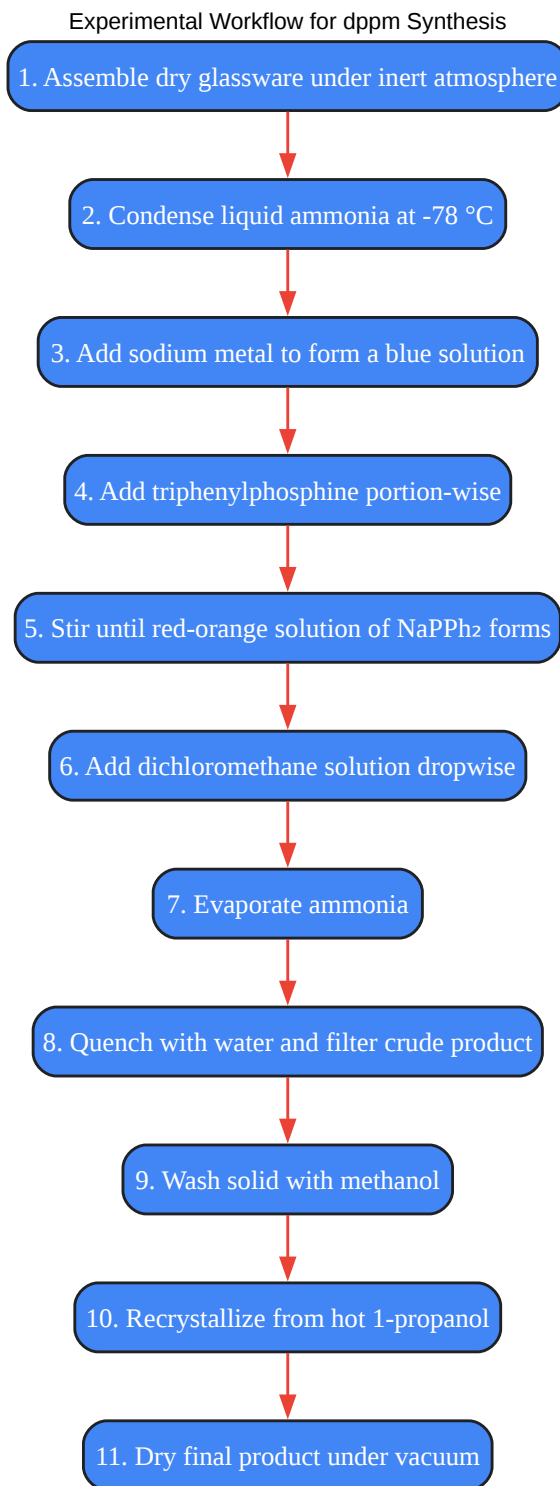
Reaction Pathway Diagram



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Caption: Reaction pathway for the synthesis of dppm.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for dppm synthesis.

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References

- 1. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]
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